The synthesis of DB21 involves solid-phase peptide synthesis utilizing the Fmoc (9-fluorenylmethoxycarbonyl) methodology. The process includes several key steps:
The molecular formula for DB21 is , with a molecular weight of approximately 1690.08 g/mol . The structure comprises a complex arrangement that facilitates its interaction with galectin-1. The specific conformation allows for effective binding at the allosteric site, distinct from the carbohydrate recognition domain.
DB21 primarily functions through non-covalent interactions with galectin-1, inhibiting its ability to bind to glycan structures on cell surfaces. This mechanism is characterized as noncompetitive and allosteric, meaning that DB21 does not directly compete with the glycan for binding but alters the protein's conformation to reduce its affinity for glycan ligands.
The mechanism by which DB21 exerts its effects involves several steps:
Research indicates that DB21 significantly inhibits tumor growth in models such as melanoma and lung adenocarcinoma, highlighting its potential therapeutic applications .
DB21 exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings .
DB21 has significant potential in scientific research and therapeutic applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: